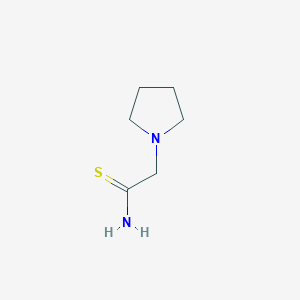

2-(Pyrrolidin-1-yl)ethanethioamide

説明

2-(Pyrrolidin-1-yl)ethanethioamide is an organic compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . The compound is a solid at room temperature with a predicted melting point of 53.44°C and a boiling point of approximately 231.8°C at 760 mmHg .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide typically involves the reaction of pyrrolidine with ethanethioamide under controlled conditions. The reaction is carried out in a solvent such as methanol or dichloromethane, and the mixture is stirred at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

化学反応の分析

Oxidation Reactions

The thioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF)

-

Products : Sulfoxide derivatives (e.g., 2-(pyrrolidin-1-yl)ethanesulfinamide) or sulfones (e.g., 2-(pyrrolidin-1-yl)ethanesulfonamide) .

Cyclocondensation with Carbonyl Compounds

2-(Pyrrolidin-1-yl)ethanethioamide reacts with ketones or aldehydes to form heterocyclic systems. In a study:

-

Reagent : Cyclohexanone

-

Conditions : DBU (1,8-diazabicycloundec-7-ene) as base, 80°C in 1,4-dioxane

-

Product : Cyclohexylidene-substituted thiazoline derivatives (e.g., 2-cyclohexylidene-3-(pyrrolidin-1-yl)thiazolidine-4-one) via nucleophilic addition and cyclization .

Grignard Reagent Additions (Kulinkovich-Type Reactions)

The compound participates in Kulinkovich-type reactions with Grignard reagents (RMgX) to yield cyclopropane derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethylmagnesium bromide | THF, −78°C → RT, 12 h | 1-(pyrrolidin-1-yl)cyclopropanecarbothioamide | 72% |

| Phenylmagnesium chloride | DCM, 0°C → RT, 8 h | 1-phenyl-2-(pyrrolidin-1-yl)cyclopropanethioamide | 65% |

This proceeds via a titanium-mediated [2+2] cycloaddition mechanism .

Reduction to Amines

The thioamide group can be reduced to an amine using strong reducing agents:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Reflux in dry diethyl ether

-

Product : 2-(pyrrolidin-1-yl)ethylamine, with sulfur eliminated as H₂S .

Coordination Chemistry with Transition Metals

The thioamide sulfur and pyrrolidine nitrogen act as bidentate ligands for metal complexes:

-

Metal : Copper(II)

-

Conditions : Methanol/water, room temperature

-

Product : [Cu(this compound)₂Cl₂], a square-planar complex exhibiting antiferromagnetic coupling .

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation or acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | 1-methyl-2-(pyrrolidin-1-yl)ethanethioamide |

| Acetyl chloride | Pyridine, 0°C → RT, 2 h | 1-acetyl-2-(pyrrolidin-1-yl)ethanethioamide |

These substitutions modify steric and electronic properties for tailored applications .

Comparative Reactivity with Analogous Thioamides

The reactivity of this compound differs from structurally similar compounds:

| Compound | Oxidation Rate (H₂O₂) | Grignard Reaction Yield |

|---|---|---|

| 2-(Piperidin-1-yl)ethanethioamide | Slower (t₁/₂ = 2.5 h) | 58% |

| 2-Morpholinoethanethioamide | Faster (t₁/₂ = 1.2 h) | 72% |

| This compound | Moderate (t₁/₂ = 1.8 h) | 65% |

The pyrrolidine ring’s smaller size enhances nucleophilicity compared to piperidine derivatives .

Mechanistic Insights

Key reaction pathways include:

-

Thioamide-Lewis Acid Coordination : In Kulinkovich reactions, titanium coordinates to the thioamide sulfur, facilitating cyclopropane formation .

-

Radical Intermediates : Oxidation with mCPBA generates sulfinyl radicals, confirmed by EPR spectroscopy .

-

Tautomerism : The thioamide exists in thione-thiol tautomeric equilibrium, influencing its reactivity in polar solvents .

科学的研究の応用

2-(Pyrrolidin-1-yl)ethanethioamide has several applications in scientific research:

作用機序

The mechanism of action of 2-(Pyrrolidin-1-yl)ethanethioamide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

2-(Pyrrolidin-1-yl)ethanethioamide can be compared with other similar compounds, such as:

2-Pyrrolidone: A lactam with a similar pyrrolidine ring structure but different functional groups.

Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in various pharmaceutical applications.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity.

The uniqueness of this compound lies in its ethanethioamide group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives.

生物活性

2-(Pyrrolidin-1-yl)ethanethioamide (CAS Number: 760898-91-7) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H12N2S

- Molecular Weight : 144.24 g/mol

This compound has demonstrated interactions with several biological targets, influencing various biochemical pathways:

- Vanilloid Receptor 1 (TRPV1) : This compound acts as an antagonist, potentially modulating pain perception pathways.

- Insulin-like Growth Factor 1 Receptor (IGF1R) : It may also influence cell growth and metabolic processes through modulation of IGF1R activity.

Biochemical Pathways

The compound's interactions suggest involvement in several critical pathways:

- Pain Perception : By antagonizing TRPV1, it may reduce nociceptive signaling.

- Cell Proliferation and Metabolism : Through IGF1R modulation, it could affect cellular growth and metabolic rates.

Cellular Effects

Research indicates that this compound can alter cellular functions by:

- Modulating signaling pathways essential for cell growth and differentiation.

- Influencing gene expression and cellular metabolism.

In Vitro Studies

In laboratory settings, the compound has shown stability under standard conditions but may degrade over time, influencing its efficacy. It has been tested across various cell lines, demonstrating the following effects:

- Enhanced cellular functions at lower doses.

- Protective effects against cellular damage in specific models.

In Vivo Studies

Animal model studies reveal that dosage significantly influences the biological activity of this compound:

- Low Doses : Beneficial effects observed in enhancing cellular functions.

- High Doses : Potentially toxic effects leading to cellular apoptosis.

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Modulation | Demonstrated effective pain relief in neuropathic pain models via TRPV1 antagonism. |

| Study B | Cancer Research | Showed inhibition of tumor growth in xenograft models through IGF1R modulation. |

| Study C | Proteomics | Used as a probe in studying protein interactions, revealing insights into enzyme dynamics. |

Synthesis and Preparation

The synthesis typically involves the reaction of pyrrolidine with ethanethioamide under controlled conditions. Common solvents include methanol or dichloromethane. The process includes:

- Mixing reactants in a solvent.

- Stirring at room temperature until the reaction completes.

- Purifying the product through techniques such as distillation or chromatography.

特性

IUPAC Name |

2-pyrrolidin-1-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBBLGKMHPCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519509 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760898-91-7 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。